molecular formula C19H18N2O B15171508 (E)-1-(2,3-Dihydro-1-benzofuran-5-yl)-N-[2-(1H-indol-3-yl)ethyl]methanimine CAS No. 935750-60-0

(E)-1-(2,3-Dihydro-1-benzofuran-5-yl)-N-[2-(1H-indol-3-yl)ethyl]methanimine

Cat. No.: B15171508
CAS No.: 935750-60-0
M. Wt: 290.4 g/mol
InChI Key: UREYGYCRSRAVOH-UHFFFAOYSA-N
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Description

(E)-1-(2,3-Dihydro-1-benzofuran-5-yl)-N-[2-(1H-indol-3-yl)ethyl]methanimine is an organic compound that features a complex structure combining a benzofuran and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(2,3-Dihydro-1-benzofuran-5-yl)-N-[2-(1H-indol-3-yl)ethyl]methanimine typically involves the following steps:

    Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through cyclization reactions involving phenols and aldehydes under acidic conditions.

    Indole Synthesis: The indole ring is often synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.

    Coupling Reaction: The final step involves coupling the benzofuran and indole moieties through a condensation reaction, often facilitated by a base such as sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(2,3-Dihydro-1-benzofuran-5-yl)-N-[2-(1H-indol-3-yl)ethyl]methanimine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the imine group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

(E)-1-(2,3-Dihydro-1-benzofuran-5-yl)-N-[2-(1H-indol-3-yl)ethyl]methanimine has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.

    Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.

    Biological Research: It is used in studies involving enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

Mechanism of Action

The mechanism by which (E)-1-(2,3-Dihydro-1-benzofuran-5-yl)-N-[2-(1H-indol-3-yl)ethyl]methanimine exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The indole moiety can interact with tryptophan-binding sites, while the benzofuran ring can engage in π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (E)-1-(2,3-Dihydro-1-benzofuran-5-yl)-N-[2-(1H-indol-3-yl)ethyl]methanimine: shares structural similarities with compounds like:

Uniqueness

The uniqueness of this compound lies in its combined structural features, which allow it to interact with a diverse range of biological targets. This makes it a versatile compound for research in multiple scientific disciplines.

Properties

CAS No.

935750-60-0

Molecular Formula

C19H18N2O

Molecular Weight

290.4 g/mol

IUPAC Name

1-(2,3-dihydro-1-benzofuran-5-yl)-N-[2-(1H-indol-3-yl)ethyl]methanimine

InChI

InChI=1S/C19H18N2O/c1-2-4-18-17(3-1)16(13-21-18)7-9-20-12-14-5-6-19-15(11-14)8-10-22-19/h1-6,11-13,21H,7-10H2

InChI Key

UREYGYCRSRAVOH-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C1C=C(C=C2)C=NCCC3=CNC4=CC=CC=C43

Origin of Product

United States

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